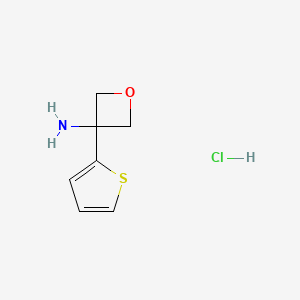
3-Thiophen-2-yloxetan-3-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiophen-2-yloxetan-3-amine;hydrochloride is a chemical compound with the CAS Number: 1379253-95-8 . It has a molecular weight of 191.68 and is typically stored at 4 degrees Celsius . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for 3-Thiophen-2-yloxetan-3-amine;hydrochloride is 1S/C7H9NOS.ClH/c8-7(4-9-5-7)6-2-1-3-10-6;/h1-3H,4-5,8H2;1H . This code provides a specific textual identifier for the compound’s molecular structure.Scientific Research Applications
LED-Induced Polymerization
Star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives have been developed as photoinitiators for radical and cationic polymerizations under near-UV and visible LEDs. These novel photoinitiators show significantly higher polymerization efficiencies compared to commercial ones, particularly in overcoming oxygen inhibition, which is crucial for the polymerization of epoxides or (meth)acrylates under air (Zhang et al., 2015).
Corrosion Inhibition
A new synthesized thiophene Schiff base has been shown to be an effective corrosion inhibitor for mild steel in acidic environments. The inhibition efficiency increases with the concentration, indicating its potential in protecting metals against corrosion (Daoud et al., 2014).
Antimicrobial and Anticonvulsant Activities
Thioxoquinazolinone derivatives synthesized from thiophene-related compounds exhibit broad-spectrum antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, some compounds demonstrated potent anticonvulsant activity, highlighting their potential in medical applications (Rajasekaran et al., 2013).
Alkylation and Ring Closure Reactions
3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride serves as a versatile starting material for generating a structurally diverse compound library. This includes reactions with various nucleophiles, leading to the production of compounds with potential pharmacological applications (Roman, 2013).
Dye-sensitized Solar Cells
The conformational and electronic properties of 2-cyano-3-(thiophen-2-yl)acrylic acid in sensitizers for dye-sensitized solar cells have been explored. Understanding these properties can lead to the development of more efficient solar cells, contributing to renewable energy technologies (Balanay et al., 2009).
Polymer Synthesis
Ytterbium(II) complex with a diaminobis(phenolate) ligand has been synthesized and shown to be an effective catalyst for the ring-opening polymerization of epsilon-caprolactone. This research contributes to the field of polymer synthesis, offering new avenues for creating biodegradable plastics (Zhou et al., 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
3-thiophen-2-yloxetan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS.ClH/c8-7(4-9-5-7)6-2-1-3-10-6;/h1-3H,4-5,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEYHTRVNJSZHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=CS2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

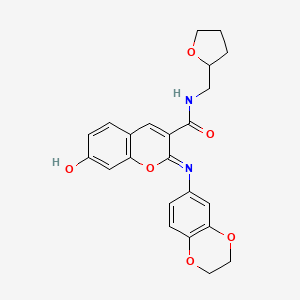
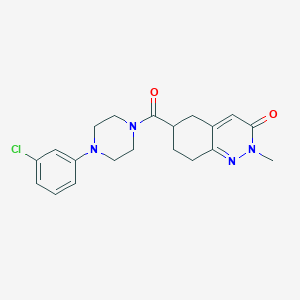


![1-(2,6-dimethylmorpholino)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2705731.png)
![2-(3-(2-amino-2-oxoethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2705734.png)
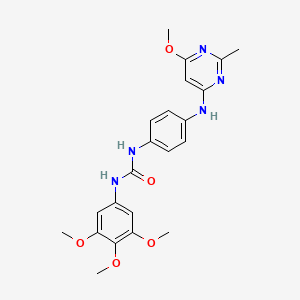

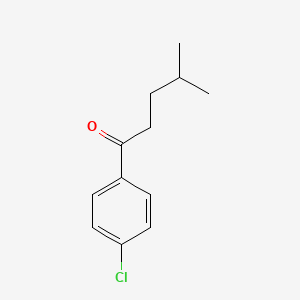
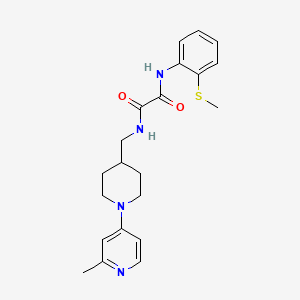
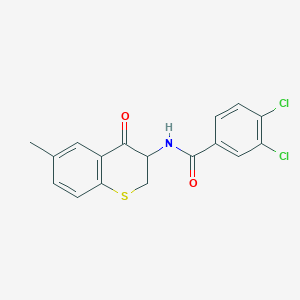
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2705744.png)
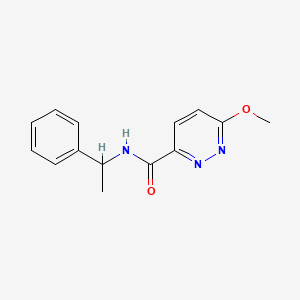
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2705748.png)